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Compound of Interest

Compound Name: Cycloheptanone oxime

Cat. No.: B1345645 Get Quote

Cycloheptanone oxime, with a molecular formula of C₇H₁₃NO and a molecular weight of

approximately 127.18 g/mol , is a derivative of the seven-membered carbocycle,

cycloheptanone.[1][2] It is structurally characterized by the presence of an oxime functional

group (C=N-OH) replacing the carbonyl group of the parent ketone.[1] This structural feature

imparts specific chemical reactivity and is central to its spectral signature. The analysis of its

spectral data is crucial for confirming its identity, understanding its electronic and

conformational properties, and ensuring its quality in synthetic applications. This guide

synthesizes data from established spectral databases and scientific literature to provide a

definitive reference.

Molecular Structure
The structure consists of a flexible seven-membered ring with an sp²-hybridized carbon double-

bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group.

Figure 1: 2D structure of Cycloheptanone Oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules. For cycloheptanone oxime, both ¹H and ¹³C NMR provide diagnostic

signals that confirm the presence and connectivity of its cyclic structure and oxime moiety.
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The proton NMR spectrum of cycloheptanone oxime is characterized by signals from the

twelve methylene protons (CH₂) of the cycloheptane ring and the single hydroxyl proton (OH).

Due to the conformational flexibility of the seven-membered ring and the magnetic anisotropy

of the C=N bond, the ring protons exhibit complex and often overlapping multiplets.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on

solvent, concentration, and temperature.

Alpha Protons (α-CH₂): The four protons on the two carbons adjacent to the C=N group are

deshielded and appear downfield compared to the other ring protons.

Ring Protons (-CH₂-): The remaining eight protons on the other four carbons of the ring

typically appear as a complex series of multiplets in the aliphatic region.

Table 1: Summary of ¹H NMR Spectral Data

Protons Multiplicity
Approximate
Chemical Shift (δ,
ppm)

Rationale for
Chemical Shift

N-OH broad singlet Variable

Exchangeable proton;

shift depends on H-

bonding.

H₂C-C=N (α) multiplet ~2.2-2.5

Deshielded by the

adjacent electron-

withdrawing C=N

bond.

Ring H₂C (β, γ) multiplet ~1.5-1.8
Standard aliphatic

proton region.

Note: Specific chemical shifts can vary based on the solvent and the magnetic field strength of

the NMR instrument.
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The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the

molecule. For the symmetric cycloheptanone oxime, seven distinct signals are expected.

Iminyl Carbon (C=N): The most characteristic signal is that of the sp²-hybridized carbon of

the oxime group. This carbon is significantly deshielded and appears far downfield, typically

above 150 ppm.[1][3] This is the key diagnostic peak for confirming the oxime functional

group.

Ring Carbons (-CH₂-): The six methylene carbons of the ring appear in the aliphatic region,

with slight variations in their chemical shifts due to their respective distances from the C=N

group. The α-carbons are typically the most downfield of the aliphatic signals.

Table 2: Summary of ¹³C NMR Spectral Data

Carbon Atom
Approximate Chemical
Shift (δ, ppm)

Rationale for Chemical
Shift

C=N > 150
sp² hybridized and bonded to

electronegative N.[1]

CH₂ (α) ~30-40
Mildly deshielded by proximity

to the C=N group.

CH₂ (β, γ) ~20-30
Typical chemical shift for

cycloalkane carbons.

Source: Predicted values and data from similar structures.[3][4]

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups within a molecule.

The IR spectrum of cycloheptanone oxime displays characteristic absorption bands that

confirm the presence of the O-H and C=N groups.

O-H Stretch: A strong, broad absorption band is observed in the region of 3200-3600 cm⁻¹,

which is characteristic of the hydroxyl group involved in hydrogen bonding.[1]
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C-H Stretch: Absorptions for the aliphatic C-H bonds of the cycloheptane ring appear just

below 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the oxime gives rise to a medium-intensity

absorption in the 1640-1690 cm⁻¹ range.[1]

N-O Stretch: A medium-intensity band in the 900-950 cm⁻¹ region is typically assigned to the

N-O single bond stretch.[1]

Table 3: Summary of Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (stretch, H-bonded) 3200 - 3600 Strong, Broad

C-H (sp³ stretch) < 3000 Medium-Strong

C=N (stretch) 1640 - 1690 Medium

N-O (stretch) 900 - 950 Medium

Reference data from Vulcanchem.[1]
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Figure 2: Standard workflow for FTIR spectral analysis.

Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation

pattern of a compound, further confirming its structure.
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of cycloheptanone
oxime is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 127,

corresponding to its molecular weight.[1][5]

Fragmentation Pattern: The fragmentation of cycloheptanone oxime is complex. Key

fragments arise from the loss of small, stable neutral molecules or radicals from the

molecular ion. Common fragmentation pathways for cyclic oximes can include:

Loss of a hydroxyl radical (•OH), leading to a peak at m/z 110.

Loss of water (H₂O), resulting in a peak at m/z 109.

Cleavage of the cycloheptane ring, leading to a variety of smaller fragments. The fragment

at m/z 55 is often prominent.[5]

Table 4: Summary of Key Mass Spectrometry Data (EI-MS)

m/z Relative Intensity
Proposed Fragment
Identity

127 Present
[C₇H₁₃NO]⁺ (Molecular Ion,

M⁺)

110 Variable [M - OH]⁺

96 Variable
[M - CH₂OH]⁺ or similar

rearrangement

67 Variable [C₅H₇]⁺

55 High [C₄H₇]⁺ or [C₃H₅N]⁺

41 Base Peak (100%) [C₃H₅]⁺ (Allyl Cation)

Data sourced from ChemicalBook, based on a typical EI-MS spectrum.[5]
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Figure 3: Simplified fragmentation pathway for cycloheptanone oxime.

Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized

experimental protocols is paramount.

Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of cycloheptanone oxime and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the

instrument to optimize magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard single-pulse ¹H spectrum.

Set the spectral width to cover the range of approximately -1 to 12 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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Co-add 8 to 16 scans to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover approximately 0 to 200 ppm.

Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

Co-add a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-

to-noise ratio, as ¹³C has a low natural abundance.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the

residual solvent peak as an internal standard.

Protocol: IR Spectrum Acquisition (ATR Method)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Background Scan: Acquire a background spectrum of the empty ATR crystal to account for

atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid cycloheptanone oxime sample

directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

generate the final spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Protocol: Mass Spectrum Acquisition (EI-MS via GC-MS)
Sample Preparation: Prepare a dilute solution of cycloheptanone oxime (approx. 1 mg/mL)

in a volatile organic solvent like dichloromethane or ethyl acetate.

GC-MS Setup:
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Inject 1 µL of the sample solution into the Gas Chromatograph (GC).

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for

the separation of the analyte from the solvent and any impurities (e.g., ramp from 50°C to

250°C).

MS Acquisition:

As the compound elutes from the GC column, it enters the ion source of the Mass

Spectrometer.

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

Scan a mass range appropriate for the compound, for example, m/z 35-200.

Data Analysis: Identify the peak in the total ion chromatogram corresponding to

cycloheptanone oxime. Analyze the mass spectrum associated with this peak to identify

the molecular ion and key fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1345645?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

